molecular formula C14H16Cl2N4O3 B1665295 Asoxime (dichloride) CAS No. 34433-31-3

Asoxime (dichloride)

Cat. No. B1665295
CAS RN: 34433-31-3
M. Wt: 359.2 g/mol
InChI Key: QELSIJXWEROXOE-UHFFFAOYSA-N
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Description

Asoxime (dichloride), also known as HI-6, is an asymmetric bis-pyridinium aldoxime . It functions as an Acetylcholinesterase (AChE) reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . It demonstrates therapeutic activity in experimental models of organophosphate poisoning, by reactivating phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents .


Synthesis Analysis

While specific synthesis details for Asoxime (dichloride) were not found, a related study discusses the design and synthesis of NTMGMP, a surrogate of A-242, which is a novichok agent useful for experimental evaluation of antidotes .


Molecular Structure Analysis

The formal name of Asoxime (dichloride) is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium, dichloride . Its molecular formula is C14H16N4O3 • 2Cl .


Chemical Reactions Analysis

Asoxime (dichloride) is known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates . This reactivation occurs through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .


Physical And Chemical Properties Analysis

Asoxime (dichloride) is a crystalline solid . It has a molecular weight of 359.2 . Its solubility in PBS (pH 7.2) is 10 mg/mL .

Scientific Research Applications

1. Therapeutic Agent Against Organophosphate (OP) Poisoning

  • Application : Asoxime (dichloride) is known for its therapeutic properties against organophosphate (OP) poisoning . OPs are used in agriculture as pesticides, and exposure can lead to poisoning .

2. Antagonist to Acetylcholine Receptors (AChRs)

  • Application : Asoxime (dichloride) is an antagonist to acetylcholine receptors (AChRs) including the nicotinic receptor, α7 nAChR . This means it can bind to these receptors and block their function, which can have various effects on the nervous system.
  • Results : The use of Asoxime (dichloride) as an antagonist can help in understanding the role of acetylcholine receptors in the nervous system and could potentially lead to the development of new therapeutic strategies .

3. Modulator of Immune Response

  • Application : Asoxime (dichloride) has been found to modulate the immune response . This suggests that it could potentially be used to regulate immune function in various health conditions.
  • Results : The use of Asoxime (dichloride) as an immune modulator can help in understanding the immune response and could potentially lead to the development of new therapeutic strategies .

4. Antigen to Improve Vaccination Efficacy

  • Application : Asoxime (dichloride) can be used as an antigen to improve vaccination efficacy in the nervous system .
  • Results : The use of Asoxime (dichloride) as an antigen significantly improved vaccination efficacy in a dose-dependent manner .

5. Potential Antimicrobial Agent

  • Application : Many newly synthesized oximes, including Asoxime (dichloride), have shown promising antimicrobial properties .
  • Results : The use of Asoxime (dichloride) as a potential antimicrobial agent can help in understanding its antimicrobial properties and could potentially lead to the development of new therapeutic strategies .

Safety And Hazards

While specific safety data for Asoxime (dichloride) was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the safety data sheet (SDS) for the specific chemical .

Future Directions

Asoxime (dichloride) has demonstrated therapeutic activity in experimental models of organophosphate poisoning . Future research may focus on its potential as a treatment for organophosphate poisoning and other conditions where AChE reactivation is beneficial .

properties

IUPAC Name

1-[[2-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSIJXWEROXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029616
Record name 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride

CAS RN

34433-31-3
Record name 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
JZ Karasova, J Kassa, V Hepnarova, J Pejchal… - Food and Chemical …, 2022 - Elsevier
… At 1 min after intoxication, the mice were treated im with atropine alone (10 mg/kg) or in combination with oxime (170 mg/kg pralidoxime, 70 mg/kg asoxime dichloride, or 100 mg/kg …
Number of citations: 1 www.sciencedirect.com
P Jost, J Pejchal, T Kucera, L Muckova… - Journal of Applied …, 2019 - jab.zsf.jcu.cz
2-chloroethyl ethyl sulfide (CEES) is a vesicant agent, commonly referred to half mustard due to its ability to form monofunctional adducts with DNA. In this study, we evaluated the …
Number of citations: 1 jab.zsf.jcu.cz
AK Surowiak, S Lochyński, DJ Strub - Symmetry, 2020 - mdpi.com
… Another three promising oxime drugs are asoxime dichloride, trimedoxime dibromide and … Asoxime dichloride was also active but on the second tier, trimedoxime dibromide as the …
Number of citations: 24 www.mdpi.com
R Xiang, S Wang, P Liao, F Xie, J Kang… - Angewandte Chemie …, 2023 - Wiley Online Library
… , there are several pyridine oximes on the market for the treatment of central nervous system disease caused by organophosphates, such as pralidoxime (2-PAM), asoxime dichloride (HI…
Number of citations: 4 onlinelibrary.wiley.com
R Andrys, A Klusonova, M Lisa, J Kassa… - Molecular …, 2021 - ACS Publications
… Asoxime dichloride was synthesized at the Department of Chemistry, Faculty of Science, University of Hradec Králové according to the published procedure (40) with a purity higher …
Number of citations: 3 pubs.acs.org
R Flanagan, A Jones, RL Maynard - 2001 - taylorfrancis.com
Antidotes provides up-to-date information on the development and clinical use of antidotes, their proposed mechanism of action, toxicity, availability and practical aspects of their clinical …
Number of citations: 53 www.taylorfrancis.com
K Kuca, K Musilek, D Jun - Letters in Drug Design & Discovery, 2016 - ingentaconnect.com
Structure of acetylcholinesterase (AChE) reactivators influences their reactivation activity. Monoquaternary or bisquaternary reactivators are generally used for this purpose. In this work, …
Number of citations: 2 www.ingentaconnect.com
K Musil, V Florianova, P Bucek, V Dohnal… - … of Pharmaceutical and …, 2016 - Elsevier
Acetylcholinesterase reactivators (oximes) are compounds used for antidotal treatment in case of organophosphorus poisoning. The dissociation constants (pK a1 ) of ten standard or …
Number of citations: 38 www.sciencedirect.com
K Kuca, JZ Karasova, O Soukup, J Kassa… - Drug design …, 2018 - Taylor & Francis
… All selected inhibitors were administered 30 min prior to soman injection, while the antidotal treatment (5% LD 50 asoxime dichloride in combination with atropine 21 mg/kg) was carried …
Number of citations: 4 www.tandfonline.com
L Muckova, J Pejchal, P Jost, N Vanova… - Drug and Chemical …, 2019 - Taylor & Francis
The development of acetylcholinesterase reactivators, ie, antidotes against organophosphorus poisoning, is an important goal of defense research. The aim of this study was to …
Number of citations: 27 www.tandfonline.com

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